8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0767751
InChI: InChI=1S/C21H14N2O4S/c1-23-16-10-11-18(14-7-3-8-15(19(14)16)21(23)24)28(25,26)27-17-9-2-5-13-6-4-12-22-20(13)17/h2-12H,1H3
SMILES: CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O
Molecular Formula: C21H14N2O4S
Molecular Weight: 390.4 g/mol

8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

CAS No.:

Cat. No.: VC0767751

Molecular Formula: C21H14N2O4S

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate -

Specification

Molecular Formula C21H14N2O4S
Molecular Weight 390.4 g/mol
IUPAC Name quinolin-8-yl 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Standard InChI InChI=1S/C21H14N2O4S/c1-23-16-10-11-18(14-7-3-8-15(19(14)16)21(23)24)28(25,26)27-17-9-2-5-13-6-4-12-22-20(13)17/h2-12H,1H3
Standard InChI Key GPOOWRVGAKSOJP-UHFFFAOYSA-N
SMILES CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O
Canonical SMILES CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator